Stereodivergent Prins Cyclization: (E)- vs. (Z)-Isomer Direct Comparison
In p-toluenesulfonic acid-catalyzed intramolecular Prins cyclization, (E)-hex-3-ene-1,6-diol condenses with aliphatic aldehydes to afford trans-fused hexahydro-2H-furo[3,2-c]pyran derivatives, while (Z)-hex-3-ene-1,6-diol yields cis-fused bicyclic furopyrans with complete cis-selectivity [1]. The double-bond geometry therefore acts as a molecular switch that determines the relative configuration of the annulated ring system.
| Evidence Dimension | Diastereomeric outcome of Prins cyclization |
|---|---|
| Target Compound Data | trans-Fused hexahydro-2H-furo[3,2-c]pyran derivatives |
| Comparator Or Baseline | (Z)-hex-3-ene-1,6-diol: cis-fused furopyrans with complete cis-selectivity |
| Quantified Difference | Qualitative diastereomeric switch (trans vs. cis); complete cis-selectivity for Z-isomer explicitly stated |
| Conditions | p-TsOH (10 mol%), aliphatic aldehydes, CH₂Cl₂, room temperature [1] |
Why This Matters
Synthetic chemists targeting trans-fused furopyran natural products or scaffolds must procure the E-isomer; the Z-isomer would deliver the wrong diastereomer and is synthetically useless for this application.
- [1] Yadav, J. S., Pawan Chakravarthy, P., Borkar, P., Subba Reddy, B. V., & Sarma, A. V. S. (2009). Intramolecular-Prins-cyclization: a novel synthesis of hexahydro-2H-furo[3,2-c]pyran derivatives. Tetrahedron Letters, 50(44), 5998–6000. https://doi.org/10.1016/j.tetlet.2009.08.023 View Source
